molecular formula C13H24N2O2 B1478101 (3-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone CAS No. 1839780-08-3

(3-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone

Cat. No.: B1478101
CAS No.: 1839780-08-3
M. Wt: 240.34 g/mol
InChI Key: GCDUTNDBKVNIDQ-UHFFFAOYSA-N
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Description

(3-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone (CAS 1839780-08-3) is a chemical compound of significant interest in advanced medicinal chemistry and neuropharmacology research. With a molecular formula of C13H24N2O2 and a molecular weight of 240.34 g/mol, this molecule features a hybrid structure incorporating distinct piperidine and pyrrolidine scaffolds, which are commonly valued in drug discovery for their 3D characteristics and potential for target engagement . Compounds with similar structural motifs are being investigated in the design of novel dual-target ligands, particularly for the treatment of pain and opioid use disorders (OUD) . This research area focuses on developing single molecules that act as mu opioid receptor (MOR) agonists or partial agonists for analgesic effects, while simultaneously functioning as dopamine D3 receptor (D3R) antagonists to potentially reduce addictive liability . The ethoxymethyl substitution on the pyrrolidine ring may influence the compound's physicochemical properties, which can be a critical parameter for optimizing blood-brain barrier permeability and other pharmacokinetic characteristics in central nervous system (CNS) drug discovery programs . Researchers can utilize this compound as a key synthetic intermediate or a pharmacological tool to explore new structural classes for developing safer therapeutics. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

[3-(ethoxymethyl)pyrrolidin-1-yl]-piperidin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-2-17-10-11-5-7-15(9-11)13(16)12-4-3-6-14-8-12/h11-12,14H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCDUTNDBKVNIDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCN(C1)C(=O)C2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone is a synthetic organic compound characterized by the presence of a pyrrolidine and a piperidine moiety linked by a carbonyl group (methanone). This structural configuration suggests potential interactions with various biological targets, making it a candidate for pharmacological investigation. This article reviews the biological activity of this compound, synthesizing available data from diverse sources.

Structural Characteristics

The compound features:

  • Pyrrolidine Ring : A five-membered ring containing nitrogen.
  • Piperidine Ring : A six-membered ring also containing nitrogen.
  • Ethoxymethyl Group : An ethyl ether substituent that may enhance solubility and bioavailability.

The biological activity of this compound is hypothesized to involve interactions with specific receptors or enzymes. Although detailed mechanisms are still under investigation, compounds with similar structural motifs have shown promise in various therapeutic areas, including:

  • CNS Activity : Potential effects on neurotransmitter systems.
  • Antimicrobial Properties : Similar compounds have exhibited antibacterial activity against resistant strains.

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

Compound Name Structural Features Biological Activity
This compoundPyrrolidine, piperidine, ethoxymethylAntimicrobial potential, CNS activity
1-(Pyrrolidin-2-yl)-N,N-dimethylmethanaminePyrrolidine, dimethylamino groupCNS stimulant
4-(Piperidin-1-yl)butanoic acidPiperidine, carboxylic acidAnticonvulsant

Case Studies and Research Findings

Recent studies have explored the potential applications of compounds structurally related to this compound. For instance:

  • CNS Effects : Research indicates that compounds with similar structures can modulate serotonin receptors, suggesting that this compound may also influence mood and cognitive functions.
  • Antimicrobial Activity : A study identified structural analogs exhibiting potent antibacterial effects against multidrug-resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae . This suggests a potential for this compound in treating infections caused by resistant bacteria.

Predictive Models

Computational methods like PASS (Prediction of Activity Spectra for Substances) have been employed to estimate the biological activity spectrum based on structural features. These models indicate that this compound may possess a broad range of pharmacological activities, warranting further experimental validation.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural and functional differences between the target compound and analogs:

Compound Name Key Structural Features Molecular Weight (g/mol) Key Properties
(3-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone Ethoxymethyl-pyrrolidine + piperidine-methanone 252.35 High lipophilicity; potential CNS activity due to piperidine
Piperidin-3-yl(pyrrolidin-1-yl)methanone (CAS 35090-94-9) Unsubstituted pyrrolidine + piperidine-methanone 194.27 Lower lipophilicity; used as hydrochloride salt for improved solubility
(5-(4-Ethoxyphenyl)-1H-pyrazol-3-yl)(piperidin-1-yl)methanone (CAS 1093657-24-9) Ethoxyphenyl-pyrazole + piperidine-methanone 299.37 Aromatic pyrazole core; likely targets kinase enzymes
3-(Hydroxymethyl)-1-methylpyrrolidin-2-one (CAS 577780-05-3) Hydroxymethyl-substituted pyrrolidinone (lactam) 143.18 Polar due to hydroxyl; used as intermediate in peptide synthesis
(R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone (CAS 145736-65-8) Hydroxypyrrolidine + thiophene-methanone; stereospecific (R-configuration) 239.33 Thiophene enhances π-π interactions; chiral center impacts receptor selectivity

Preparation Methods

Starting Materials and Key Intermediates

  • Commercially available piperidine and pyrrolidine derivatives serve as the starting points.
  • Ethoxymethyl chloride is commonly used to introduce the ethoxymethyl substituent onto the pyrrolidine nitrogen via nucleophilic substitution.
  • The piperidin-3-yl moiety is typically prepared or sourced as a protected amine or carboxylic acid derivative to facilitate amide bond formation.

Introduction of the Ethoxymethyl Group

  • Alkylation Reaction : The pyrrolidine nitrogen is alkylated using ethoxymethyl chloride under basic conditions (e.g., using a tertiary amine base) to yield 3-(ethoxymethyl)pyrrolidine.
  • This reaction proceeds via nucleophilic substitution, where the lone pair on the pyrrolidine nitrogen attacks the electrophilic carbon of ethoxymethyl chloride.
  • Reaction conditions typically involve anhydrous solvents such as dichloromethane or acetonitrile and controlled temperatures to optimize yield and minimize side reactions.

Formation of the Amide (Methanone) Linkage

  • The key step is the coupling of the ethoxymethyl-substituted pyrrolidine with the piperidin-3-yl fragment through an amide bond.
  • Amide Coupling Reagents : Carbodiimides such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) are employed to activate the carboxylic acid group of the piperidin-3-yl derivative.
  • Catalysts and Additives : HOBt (1-hydroxybenzotriazole) or DMAP (4-dimethylaminopyridine) are often added to improve coupling efficiency and reduce side reactions.
  • Solvents and Conditions : Anhydrous dichloromethane or DMF (dimethylformamide) under inert atmosphere (argon or nitrogen) at room temperature or slightly elevated temperatures (0–25°C) are standard.
  • Purification : Post-reaction mixtures are worked up by aqueous washes (e.g., saturated sodium bicarbonate, brine) and purified by silica gel chromatography.

Alternative Synthetic Routes

  • Some literature reports microwave-assisted synthesis to accelerate reaction times, heating the reaction mixture at 100°C for 2 hours, followed by filtration and purification.
  • Organometallic catalysis (e.g., nickel or rhodium catalysts) has been explored for selective functionalization of piperidine and pyrrolidine rings, although specific application to this compound is less documented.

Data Table: Typical Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Yield (%) Reference Notes
Ethoxymethylation of Pyrrolidine Ethoxymethyl chloride, base (e.g., triethylamine) CH2Cl2 or MeCN 0–25°C 70–85 Nucleophilic substitution
Amide Bond Formation EDC/HOBt or DCC/DMAP CH2Cl2 or DMF RT to 25°C 75–88 Carbodiimide coupling
Microwave-assisted coupling EDCI, anhydrous CH2Cl2, microwave heating CH2Cl2 100°C, 2 h ~50–65 Accelerated synthesis approach
Purification Silica gel chromatography - - - Gradient elution with EtOAc/CH2Cl2

Research Findings and Optimization

  • Reaction Efficiency : The use of carbodiimide coupling agents with additives like HOBt significantly improves amide bond formation yields and reduces racemization.
  • Microwave-Assisted Synthesis : This method reduces reaction time from days to hours but may slightly lower yield due to harsher conditions.
  • Solvent Choice : Anhydrous dichloromethane and DMF are preferred for their ability to dissolve reactants and maintain inert conditions.
  • Purification Techniques : Silica gel chromatography with gradient elution is effective in isolating the target compound with high purity.
  • Safety and Handling : Use of anhydrous solvents and inert atmosphere is critical to prevent hydrolysis and side reactions.

Q & A

Q. What are the standard synthetic routes for (3-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone?

  • Methodological Answer : Synthesis typically involves coupling reactions between substituted pyrrolidine and piperidine precursors. For example, a general procedure may use reagents like DBU (1,8-diazabicycloundec-7-ene) in THF at elevated temperatures (e.g., 50°C for 16 hours), followed by purification via column chromatography on silica gel (e.g., 2.5% EtOAc/CH₂Cl₂) . Triethylamine-treated silica gel is recommended to minimize decomposition of amine-containing intermediates. Yields can vary (e.g., 71–81%), emphasizing the need for optimized stoichiometry and reaction monitoring via TLC (Rf values reported in CH₂Cl₂) .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

  • Methodological Answer : Characterization includes:
  • NMR Spectroscopy : Proton and carbon NMR to confirm substituent positions and stereochemistry.
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., [M+H]+ peaks with <5 ppm error) .
  • LC-MS : For purity assessment and retention time consistency (e.g., tR = 0.88 min under specific gradients) .
  • TLC : Used during synthesis to monitor reaction progress (e.g., Rf = 0.15 in CH₂Cl₂) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store in a tightly sealed container under inert gas (e.g., nitrogen) in a cool, dry environment (20–25°C). Avoid exposure to strong oxidizing agents and moisture. Long-term stability tests should be conducted under these conditions, with periodic purity checks via HPLC or LC-MS .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

  • Methodological Answer : Molecular docking and dynamics simulations (e.g., using AutoDock or GROMACS) can model interactions with target receptors like orexin or neurotransmitter transporters. Structural analogs (e.g., Piperidin-3-yl(pyrrolidin-1-yl)methanone, similarity score 0.80) provide reference frameworks for binding affinity predictions . Free energy perturbation (FEP) calculations refine activity predictions for ethoxymethyl-substituted derivatives .

Q. What methodologies address contradictions in toxicity data across studies?

  • Methodological Answer : Cross-reference SDS data (e.g., acute toxicity "Not available" vs. reports of skin inflammation ) with in vitro assays:
  • MTT Assay : Test cytotoxicity in human cell lines (e.g., HEK293).
  • Ames Test : Assess mutagenicity.
  • Draize Test : Evaluate skin/eye irritation potential. Discrepancies may arise from impurity profiles; thus, HPLC purity >95% is critical for reliable data .

Q. What strategies design structural analogs with enhanced pharmacological properties?

  • Methodological Answer :
  • Bioisosteric Replacement : Substitute the ethoxymethyl group with boronic esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) to improve solubility .
  • Scaffold Hopping : Use similarity searches (e.g., Aliphatic Heterocycles with similarity >0.80) to identify cores with better metabolic stability .
  • Prodrug Modifications : Introduce ester linkages (e.g., tert-butyl carbamate) to enhance bioavailability, followed by enzymatic cleavage studies .

Key Notes

  • Safety : Always use PPE (gloves, goggles) and work in a fume hood due to potential respiratory and dermal toxicity .
  • Data Validation : Cross-check synthetic yields and purity metrics with independent assays (e.g., NMR vs. LC-MS) to mitigate batch variability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone
Reactant of Route 2
(3-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.